2-(3-Methylbenzylidene)malononitrile

Beschreibung

BenchChem offers high-quality 2-(3-Methylbenzylidene)malononitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Methylbenzylidene)malononitrile including the price, delivery time, and more detailed information at info@benchchem.com.

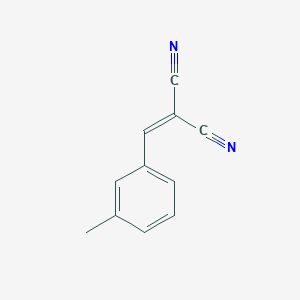

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[(3-methylphenyl)methylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c1-9-3-2-4-10(5-9)6-11(7-12)8-13/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZUIMBZTZJCXIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C=C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344552 | |

| Record name | (3-methylbenzylidene)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15728-26-4 | |

| Record name | (3-methylbenzylidene)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 2-(3-Methylbenzylidene)malononitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, technically-grounded protocol for the synthesis and detailed characterization of 2-(3-Methylbenzylidene)malononitrile, a versatile organic intermediate. This compound and its derivatives are subjects of significant interest in medicinal chemistry and materials science, serving as building blocks for various pharmaceutical agents and functional materials like photochromic dyes.[1] The synthesis is achieved through the robust and efficient Knoevenagel condensation of 3-methylbenzaldehyde with malononitrile. This document outlines the reaction mechanism, provides a detailed, field-tested experimental protocol, and describes the full suite of analytical techniques required for structural verification and purity assessment. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the methodology effectively.

Introduction: Significance and Application

2-(3-Methylbenzylidene)malononitrile belongs to the class of benzylidene malononitriles, which are renowned for their utility as key intermediates in organic synthesis.[2] The core structure, featuring a conjugated system with electron-withdrawing nitrile groups, imparts unique chemical reactivity and physical properties. These compounds are pivotal precursors for synthesizing a wide range of heterocyclic compounds and have been investigated for various biological activities, including potential anti-inflammatory and anti-cancer properties.[1][2] In materials science, the inherent photoresponsive behavior of the benzylidene malononitrile scaffold makes it a candidate for developing organic electronics, chemical sensors, and light-sensitive optical components.[1] This guide focuses exclusively on the meta-methyl substituted variant, providing a reliable foundation for its preparation and validation in a laboratory setting.

Synthesis: The Knoevenagel Condensation

The synthesis of 2-(3-Methylbenzylidene)malononitrile is most effectively achieved via the Knoevenagel condensation. This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of an active methylene compound (malononitrile) to a carbonyl group (3-methylbenzaldehyde), followed by a dehydration step.[2][3]

Mechanism and Rationale for Component Selection

The reaction is typically catalyzed by a weak base, such as piperidine or an amine salt like ammonium acetate. The catalyst's primary role is to deprotonate the highly acidic α-carbon of malononitrile, generating a resonance-stabilized carbanion (enolate). This potent nucleophile then attacks the electrophilic carbonyl carbon of 3-methylbenzaldehyde. The resulting alkoxide intermediate is protonated, and a subsequent E1cB-type elimination of a water molecule yields the thermodynamically stable α,β-unsaturated product.

-

Reactants : 3-Methylbenzaldehyde is the electrophilic partner. Malononitrile is chosen for its highly acidic methylene protons (pKa ≈ 11), which facilitates easy carbanion formation under mild basic conditions.

-

Catalyst : A weak base like ammonium acetate is sufficient and helps to avoid side reactions that might occur with stronger bases.[2]

-

Solvent : The reaction can be performed under solvent-free conditions or in a solvent like ethanol.[2][4] An aqueous medium can also be effective, aligning with green chemistry principles.[5]

Detailed Experimental Protocol

This protocol is designed for reproducibility and high yield.

Reagents & Materials:

-

3-Methylbenzaldehyde (1.0 eq)

-

Malononitrile (1.05 eq)

-

Ammonium Acetate (0.1 eq)

-

Ethanol (as solvent)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Beaker, Buchner funnel, filter paper

-

Crushed ice

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask, add 3-methylbenzaldehyde (e.g., 10 mmol, 1.20 g) and malononitrile (e.g., 10.5 mmol, 0.69 g).

-

Solvent and Catalyst Addition: Add ethanol (20 mL) to dissolve the reactants, followed by the addition of a catalytic amount of ammonium acetate (e.g., 1 mmol, 0.077 g).

-

Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) with continuous magnetic stirring.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot disappears (typically 1-2 hours).

-

Workup and Isolation: Once complete, cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker containing 100 mL of crushed ice with stirring. A solid precipitate will form.

-

Purification: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water (2 x 20 mL) to remove any residual catalyst and unreacted malononitrile.

-

Drying and Recrystallization: Dry the crude product. For higher purity, recrystallize the solid from a minimal amount of hot ethanol to yield fine, crystalline 2-(3-Methylbenzylidene)malononitrile.[4][6]

Synthesis Workflow Diagram

Caption: Knoevenagel condensation workflow for synthesis.

Physicochemical Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 2-(3-Methylbenzylidene)malononitrile.

Spectroscopic and Physical Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural information. Key expected signals include a singlet for the vinylic proton, multiplets for the aromatic protons, and a singlet for the methyl group protons.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the carbon framework. Expect signals for the two nitrile carbons, the quaternary carbons of the double bond, aromatic carbons, and the methyl carbon.

-

FT-IR Spectroscopy: Infrared spectroscopy identifies key functional groups. A sharp, strong absorption band around 2220 cm⁻¹ is characteristic of the nitrile (-C≡N) stretching vibration. Bands corresponding to C=C stretching of the alkene and aromatic ring are also expected.

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. The molecular ion peak (M⁺) should correspond to the calculated molecular weight (168.19 g/mol ).

-

Melting Point: A sharp melting point range is a strong indicator of purity. The reported melting point for the parent compound, 2-benzylidenemalononitrile, is in the range of 83-85 °C.[7] The meta-methyl derivative is expected to have a similar, distinct melting point.

Summary of Expected Characterization Data

The following table summarizes typical analytical data for 2-(3-Methylbenzylidene)malononitrile, compiled from literature sources.

| Analysis Technique | Parameter | Expected Value / Observation | Reference |

| ¹H NMR (500 MHz, DMSO-d₆) | Chemical Shift (δ) | δ 8.48 (s, 1H, =CH), 7.78-7.73 (m, 2H, Ar-H), 7.55-7.49 (m, 2H, Ar-H), 2.37 (s, 3H, -CH₃) | [8] |

| ¹³C NMR (126 MHz, DMSO-d₆) | Chemical Shift (δ) | δ 162.25 (C=C), 139.64, 135.82, 131.99, 131.70, 130.12, 128.27 (Ar-C), 114.93, 113.92 (CN), 81.97 (C=C), 21.48 (-CH₃) | [8] |

| FT-IR (KBr) | Wavenumber (cm⁻¹) | ~2223 cm⁻¹ (C≡N stretch), ~1580 cm⁻¹ (C=C stretch) | [9] |

| Mass Spectrometry (GC-MS) | Mass-to-charge (m/z) | Molecular Ion [M]⁺ at 168 | (Based on MW) |

| Physical Property | Melting Point | Crystalline Solid. Parent compound melts at 83-85 °C. | [7] |

Characterization Workflow Diagram

Caption: Logical workflow for compound characterization.

Safety, Handling, and Storage

-

Safety: Malononitrile and its derivatives are toxic and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water.

-

Storage: Store the product in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| Low or No Yield | Incomplete reaction. | Extend the reflux time and monitor closely with TLC. Ensure the catalyst was added and is active. |

| Loss during workup. | Ensure precipitation is complete by using an ice-cold quench. Be careful not to dissolve the product during washing. | |

| Oily Product | Impurities present. | Wash the crude product with a non-polar solvent like hexane to remove non-polar impurities. Proceed with recrystallization. |

| Broad Melting Point | Product is impure. | Perform recrystallization one or more times until a sharp melting point is achieved. |

Conclusion

This guide details a reliable and efficient method for the synthesis of 2-(3-Methylbenzylidene)malononitrile via Knoevenagel condensation. The provided experimental protocol, coupled with a comprehensive characterization workflow, establishes a self-validating system for producing and verifying this valuable chemical intermediate. By understanding the causality behind the procedural steps and analytical outcomes, researchers are well-equipped to synthesize this compound with high purity and confidence, enabling its application in further drug development and materials science research.

References

-

Bhaumik, A., & Saha, A. (2016). An efficient and recyclable acid-base bifunctional core-shell nano-catalyst for the one-pot deacetalization-Knoevenagel tandem reaction. RSC Advances, 6(82), 78783-78793. [Link]

-

(No Title). (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

(No Title). (n.d.). Universidade Federal de Santa Catarina. Retrieved from [Link]

-

(No Title). (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

(No Title). (n.d.). ResearchGate. Retrieved from [Link]

-

Patil, S., et al. (2020). Alum catalyzed an eco-friendly synthesis of benzylidene malononitrile and benzylidene barbituric acid derivatives in aqueous medium. Rasayan Journal of Chemistry, 13(1), 586-592. [Link]

-

MySkinRecipes. (n.d.). 2-(3-Methylbenzylidene)malononitrile. Retrieved from [Link]

-

(No Title). (n.d.). Banaras Hindu University. Retrieved from [Link]

-

(No Title). (n.d.). MDPI. Retrieved from [Link]

-

(No Title). (n.d.). ResearchGate. Retrieved from [Link]

-

da Silva, W. P., et al. (2018). A Simple and Efficient Protocol for the Knoevenagel Reaction of Benzylidenemalononitriles and the Evaluation of the Larvicidal Activity on Aedes Aegypti. Revista Virtual de Química, 10(4), 987-998. [Link]

-

Al-Amiery, A. A., et al. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. ACS Omega, 8(29), 26305-26322. [Link]

-

National Center for Biotechnology Information. (n.d.). Malononitrile, benzylidene-. PubChem. Retrieved from [Link]

-

(No Title). (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). malononitrile. Retrieved from [Link]

-

Arshad, M., et al. (2014). Crystal structure of 2-(4-methylbenzylidene)malononitrile. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o513. [Link]

Sources

- 1. 2-(3-Methylbenzylidene)malononitrile [myskinrecipes.com]

- 2. bhu.ac.in [bhu.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. Crystal structure of 2-(4-methylbenzylidene)malononitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. rsc.org [rsc.org]

- 7. BENZYLIDENEMALONONITRILE | 2700-22-3 [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Methylbenzylidene)malononitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Methylbenzylidene)malononitrile is an organic compound that belongs to the class of benzylidene malononitriles. These compounds are characterized by a benzene ring and a malononitrile group linked by a double bond. This structural motif imparts a range of interesting chemical and biological properties, making them valuable intermediates in organic synthesis and subjects of investigation in medicinal chemistry and materials science.[1] The presence of the electron-withdrawing nitrile groups and the conjugated system influences the molecule's reactivity and spectroscopic characteristics.

Benzylidene malononitrile derivatives have garnered significant attention for their potential therapeutic applications, including as anticancer agents and tyrosine kinase inhibitors.[2][3] The substitution pattern on the benzene ring can significantly modulate the biological activity of these compounds.[2] This guide provides a comprehensive overview of the synthesis, and the key physicochemical properties of the 3-methyl substituted analog, 2-(3-Methylbenzylidene)malononitrile, and the experimental protocols for their determination.

Synthesis of 2-(3-Methylbenzylidene)malononitrile

The primary synthetic route to 2-(3-Methylbenzylidene)malononitrile is the Knoevenagel condensation. This well-established reaction involves the base-catalyzed condensation of an aldehyde or ketone with an active methylene compound, in this case, 3-methylbenzaldehyde and malononitrile.[4]

The reaction proceeds through a multi-step mechanism, initiated by the deprotonation of malononitrile to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of 3-methylbenzaldehyde. Subsequent dehydration yields the final product. Various catalysts and reaction conditions can be employed to optimize the reaction, including the use of green solvents like water and glycerol to enhance the environmental friendliness of the synthesis.[5]

Logical Workflow for Knoevenagel Condensation

Caption: Knoevenagel condensation workflow for the synthesis of 2-(3-Methylbenzylidene)malononitrile.

Detailed Synthetic Protocol

A representative experimental procedure for the synthesis of benzylidenemalononitrile derivatives is as follows:[5]

-

To a 25 mL round-bottomed flask, add 3-methylbenzaldehyde (3 mmol) and malononitrile (3.5 mmol).

-

Add 5 mL of a 1:1 mixture of water and glycerol.

-

Stir the mixture magnetically at room temperature for 24 hours.

-

Upon completion of the reaction (monitored by Thin Layer Chromatography), the solid product is collected by filtration.

-

Wash the crude product with water to remove any remaining glycerol and unreacted starting materials.

-

Further purify the product by recrystallization from a suitable solvent, such as ethanol, to yield pure 2-(3-Methylbenzylidene)malononitrile.

Physicochemical Properties

The physicochemical properties of 2-(3-Methylbenzylidene)malononitrile are crucial for its handling, formulation, and application in various fields.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈N₂ | - |

| Molecular Weight | 168.19 g/mol | - |

| CAS Number | 15728-26-4 | - |

| Appearance | Expected to be a crystalline solid | [6] |

| Melting Point | Not explicitly reported for the 3-methyl isomer. The related 4-methyl isomer has a melting point of 132-134 °C.[7] | - |

| Boiling Point | Predicted: 310.0±27.0 °C | [1] |

| Solubility | Expected to be soluble in organic solvents like methanol and have limited solubility in water.[6] | - |

Experimental Protocols for Physicochemical Property Determination

The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound, while a broad range suggests the presence of impurities.[8]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[8]

-

Capillary tubes (sealed at one end)

-

Thermometer[8]

-

Mortar and pestle[9]

-

Finely powder a small amount of dry 2-(3-Methylbenzylidene)malononitrile using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to ensure accurate determination.

-

Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

Determining the solubility of a compound in various solvents provides insights into its polarity and potential for formulation.[11][12]

Apparatus:

-

Small test tubes

-

Vortex mixer or stirring rods

-

Graduated pipettes

Solvents:

-

Water (deionized)

-

5% Sodium Hydroxide (NaOH) solution

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

5% Hydrochloric Acid (HCl) solution

-

Organic solvents (e.g., ethanol, methanol, acetone, dichloromethane)

-

Place approximately 10 mg of 2-(3-Methylbenzylidene)malononitrile into a small test tube.

-

Add 1 mL of the chosen solvent in small portions, shaking or vortexing after each addition.

-

Observe whether the solid dissolves completely. If it does, the compound is considered soluble in that solvent.

-

For aqueous solutions, the pH can be tested with litmus paper to identify acidic or basic properties if the compound dissolves.[13]

-

Systematically test the solubility in the series of acidic and basic aqueous solutions to classify the compound's acidic/basic nature.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of 2-(3-Methylbenzylidene)malononitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (500 MHz, DMSO-d₆): [15]

-

δ 8.48 (s, 1H)

-

δ 7.78 (d, J = 1.3 Hz, 1H)

-

δ 7.73 (s, 1H)

-

δ 7.55 - 7.49 (m, 2H)

-

δ 2.37 (s, 3H)

¹³C NMR (126 MHz, DMSO-d₆): [15]

-

δ 162.25, 139.64, 135.82, 131.99, 131.70, 130.12, 128.27, 114.93, 113.92, 81.97, 21.48

Elemental Analysis: [15]

-

Calculated for C₁₁H₈N₂: C, 78.55%; H, 4.79%; N, 16.66%

-

Found: C, 78.58%; H, 4.74%; N, 16.68%

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected Characteristic Peaks:

-

~3050-3000 cm⁻¹: C-H stretching of the aromatic ring.[4]

-

~2220 cm⁻¹: C≡N (nitrile) stretching, which is a strong and sharp peak.[4]

-

~1600-1580 cm⁻¹: C=C stretching of the aromatic ring and the alkene bond.[4]

-

~1500-1400 cm⁻¹: C=C stretching within the aromatic ring.[4]

Experimental Protocol for FTIR Analysis (ATR Method): [16][17][18]

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Place a small amount of the powdered 2-(3-Methylbenzylidene)malononitrile sample onto the ATR crystal, ensuring complete coverage.

-

Apply pressure using the ATR clamp to ensure good contact between the sample and the crystal.

-

Acquire the FTIR spectrum of the sample.

-

Clean the ATR crystal thoroughly after the measurement.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Experimental Protocol for UV-Vis Analysis: [19][20][21][22]

-

Prepare a dilute solution of 2-(3-Methylbenzylidene)malononitrile in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance (λ_max).

-

Use a matched pair of quartz cuvettes. Fill one cuvette with the pure solvent to be used as a blank.

-

Fill the second cuvette with the prepared sample solution.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Replace the blank with the sample cuvette and record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm).

-

The wavelength of maximum absorbance (λ_max) and the corresponding absorbance value should be recorded.

Sources

- 1. 2-(3-Methylbenzylidene)malononitrile [myskinrecipes.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 6. BENZYLIDENEMALONONITRILE | 2700-22-3 [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. pennwest.edu [pennwest.edu]

- 10. byjus.com [byjus.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. m.youtube.com [m.youtube.com]

- 13. scribd.com [scribd.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. rsc.org [rsc.org]

- 16. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 17. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. scribd.com [scribd.com]

- 20. engineering.purdue.edu [engineering.purdue.edu]

- 21. ossila.com [ossila.com]

- 22. Uv vis spectroscopy practical. | PDF [slideshare.net]

An In-depth Technical Guide: Spectroscopic Analysis of 2-(3-Methylbenzylidene)malononitrile

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of 2-(3-Methylbenzylidene)malononitrile. Intended for researchers, scientists, and professionals in drug development, this document offers an in-depth examination of the compound's structural features as revealed by spectroscopic techniques. We will delve into the nuances of ¹H NMR, ¹³C NMR, and IR spectral data, providing not only the raw data but also the rationale behind the peak assignments and the experimental methodologies. This guide is designed to be a practical resource, blending theoretical principles with field-proven insights to ensure a thorough understanding of the molecule's spectroscopic signature. This compound is an organic intermediate used in the synthesis of various pharmaceutical compounds, including those with potential anti-inflammatory and anti-cancer properties.[1]

Introduction: The Significance of 2-(3-Methylbenzylidene)malononitrile

2-(3-Methylbenzylidene)malononitrile is a derivative of malononitrile, a class of organic compounds known for their versatile reactivity and diverse applications in medicinal chemistry and materials science. The presence of the methylbenzylidene group introduces specific structural and electronic features that are crucial to its function. Accurate structural elucidation is the cornerstone of understanding its reactivity, potential biological activity, and application in materials. NMR and IR spectroscopy are indispensable, non-destructive techniques that provide a detailed molecular fingerprint, allowing for unambiguous structure confirmation and purity assessment.

This guide will provide a granular analysis of the ¹H NMR, ¹³C NMR, and IR spectra of this compound. Our approach is rooted in the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), ensuring that the information presented is not only accurate but also practical and reliable for laboratory application.

Molecular Structure and Key Spectroscopic Features

A clear understanding of the molecular structure is paramount before delving into the spectral analysis. The structure of 2-(3-Methylbenzylidene)malononitrile, with its key functional groups, is the basis for interpreting the spectral data.

Figure 1. Molecular structure of 2-(3-Methylbenzylidene)malononitrile.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. A key principle for a vibration to be IR active is that it must result in a net change in the dipole moment of the molecule.[2]

Experimental Protocol: Acquiring the IR Spectrum

A high-quality IR spectrum is essential for accurate analysis. The following protocol outlines the standard procedure using an Attenuated Total Reflectance (ATR) accessory, which is common for solid samples.

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

ATR Accessory (e.g., with a diamond crystal)

Procedure:

-

Background Scan: Ensure the ATR crystal is clean. Run a background scan to record the spectrum of the ambient environment (air). This will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid 2-(3-Methylbenzylidene)malononitrile sample onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

-

Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum. Perform a baseline correction if necessary.

Interpretation of the IR Spectrum

The IR spectrum of 2-(3-Methylbenzylidene)malononitrile exhibits several characteristic absorption bands that confirm the presence of its key functional groups.

| Frequency (cm⁻¹) (Observed) | Vibrational Mode | Functional Group | Significance |

| ~2223 | C≡N stretch | Nitrile | The sharp, strong absorption in this region is a definitive indicator of the two nitrile groups.[3][4] |

| ~1577-1580 | C=C stretch (alkene) | Benzylidene group | This absorption corresponds to the stretching of the carbon-carbon double bond of the benzylidene moiety.[4] |

| ~1410-1490 | C=C stretch (aromatic) | Phenyl ring | Multiple bands in this region are characteristic of the aromatic ring stretching vibrations.[3][4] |

| ~3024-3097 | C-H stretch (aromatic/vinylic) | Phenyl and vinyl C-H | These absorptions are typical for sp² C-H bonds.[3][4] |

| ~2934 | C-H stretch (aliphatic) | Methyl group | This band arises from the stretching vibrations of the C-H bonds in the methyl group.[3] |

| ~811 | C-H bend (out-of-plane) | Aromatic ring | The pattern of these bands can provide information about the substitution pattern of the aromatic ring.[4] |

Expert Insight: The intensity and sharpness of the nitrile peak around 2223 cm⁻¹ is particularly noteworthy.[3][4] Its high intensity is due to the large change in dipole moment during the stretching vibration. The position of this peak can be influenced by conjugation.[5] Its presence is a crucial confirmation of the malononitrile moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for a complete structural elucidation.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

Instrumentation:

-

NMR Spectrometer (e.g., 300 MHz or higher for better resolution)

-

5 mm NMR tubes

Sample Preparation:

-

Solvent Selection: Choose a deuterated solvent that will dissolve the sample. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. The choice of solvent can slightly affect the chemical shifts.

-

Sample Weighing: Accurately weigh approximately 5-10 mg of 2-(3-Methylbenzylidene)malononitrile.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. Modern spectrometers often use the residual solvent peak as a secondary reference.

Data Acquisition:

-

Instrument Setup: Insert the sample into the NMR spectrometer.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity and optimal resolution.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum. Standard parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, more scans are required. A proton-decoupled experiment is typically performed to simplify the spectrum and enhance the signal.

Figure 2. Workflow for NMR sample preparation and data acquisition.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity. For 2-(3-Methylbenzylidene)malononitrile in DMSO-d₆, the following signals are observed.[6]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 8.48 | s | 1H | Vinylic Proton | The proton on the double bond is significantly deshielded due to the anisotropic effect of the aromatic ring and the strong electron-withdrawing nature of the two nitrile groups. It appears as a singlet as there are no adjacent protons.[6] |

| 7.78 | d, J = 1.3 Hz | 1H | Aromatic Proton | One of the aromatic protons. |

| 7.73 | s | 1H | Aromatic Proton | One of the aromatic protons. |

| 7.55 - 7.49 | m | 2H | Aromatic Protons | The remaining two aromatic protons appear as a multiplet. |

| 2.37 | s | 3H | Methyl Protons | The three equivalent protons of the methyl group appear as a singlet in the typical region for a methyl group attached to an aromatic ring.[6] |

Expert Insight: The downfield chemical shift of the vinylic proton at 8.48 ppm is a key diagnostic signal.[6] Its position is a direct consequence of being in a conjugated system with strong electron-withdrawing nitrile groups. The lack of coupling for this proton provides strong evidence for the proposed structure.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule. For 2-(3-Methylbenzylidene)malononitrile in DMSO-d₆, the following signals are observed.[6]

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| 162.25 | C=C (benzylidene) | The vinylic carbon attached to the phenyl ring is significantly deshielded. |

| 139.64, 135.82 | Aromatic C (quaternary) | The aromatic carbons attached to the methyl group and the benzylidene group. |

| 131.99, 131.70, 130.12, 128.27 | Aromatic C-H | The carbons in the aromatic ring bearing protons. |

| 114.93, 113.92 | C≡N | The carbons of the two nitrile groups appear in this characteristic region.[6] |

| 81.97 | C=C (malononitrile) | The vinylic carbon of the malononitrile moiety is more shielded compared to the other vinylic carbon. |

| 21.48 | CH₃ | The methyl carbon appears in the typical aliphatic region.[6] |

Expert Insight: The chemical shifts of the two vinylic carbons are significantly different. The carbon of the malononitrile moiety is more shielded due to the electron density from the nitrile groups, while the benzylidene carbon is deshielded. The signals for the two nitrile carbons are close together. Two-dimensional NMR experiments, such as HSQC and HMBC, can be invaluable for unambiguously assigning all proton and carbon signals, especially in more complex derivatives.

Conclusion and Future Perspectives

The combined analysis of IR, ¹H NMR, and ¹³C NMR spectra provides a comprehensive and unambiguous structural confirmation of 2-(3-Methylbenzylidene)malononitrile. Each technique offers complementary information, from the identification of functional groups by IR to the detailed carbon-hydrogen framework revealed by NMR. The protocols and interpretations presented in this guide serve as a robust framework for the analysis of this and similar compounds.

For researchers in drug development and materials science, a thorough understanding of these spectroscopic techniques is not merely an academic exercise. It is a critical component of quality control, reaction monitoring, and the rational design of new molecules with desired properties. Future work could involve the use of more advanced NMR techniques, such as NOESY, to probe the through-space interactions and preferred conformation of the molecule in solution, which can be crucial for understanding its biological activity or material properties.

References

-

An efficient and recyclable acid-base bifunctional core-shell nano-catalyst for the one-pot deacetalization-Knoevenagel tandem reaction. The Royal Society of Chemistry. Available at: [Link]

-

Supplementary Information for "An efficient and recyclable acid-base bifunctional core-shell nano-catalyst for the one-pot deacetalization-Knoevenagel tandem reaction". The Royal Society of Chemistry. Available at: [Link]

-

Supplementary Information for a scientific article. Available at: [Link]

-

Electronic Supplementary Information (ESI) First Report of Application of Simple Molecular Complexes as Organo-Catalyst for Knoevenagel Condensation. The Royal Society of Chemistry. Available at: [Link]

-

Malononitrile, benzylidene-. PubChem. National Institutes of Health. Available at: [Link]

-

NMR Spectroscopy. Organic Chemistry Data & Info. Available at: [Link]

-

Full Interpretation of IR and NMR Spectra. Available at: [Link]

-

Mechanism synthesis of 2-benzylidene malononitrile derivatives 3a–l using basil–Fe3O4 nanoparticles. ResearchGate. Available at: [Link]

-

Figure S1. 1 H NMR spectrum of 2-benzylidenemalononitrile (3a). ResearchGate. Available at: [Link]

-

Alum catalyzed an eco-friendly synthesis of benzylidene malononitrile and benzylidene barbituric acid derivatives in aqueous medium. Rasayan Journal of Chemistry. Available at: [Link]

-

Synthesis of 2-(4-methoxybenzylidene)malononitrile (3b). ResearchGate. Available at: [Link]

-

Supplementary information. The Royal Society of Chemistry. Available at: [Link]

-

2-(3-Methylbenzylidene)malononitrile. MySkinRecipes. Available at: [Link]

-

12.7: Interpreting Infrared Spectra. Chemistry LibreTexts. Available at: [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]

-

Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Available at: [Link]

Sources

crystal structure of 2-(3-Methylbenzylidene)malononitrile

An In-depth Technical Guide to the Crystal Structure of 2-(3-Methylbenzylidene)malononitrile

Abstract

This technical guide provides a comprehensive analysis of the . While a definitive crystal structure for this specific isomer has not been deposited in publicly accessible databases as of the time of this writing, this document leverages extensive data from closely related analogs, particularly the para-substituted isomer, 2-(4-methylbenzylidene)malononitrile, to construct a predictive model of its crystallographic and molecular properties. This guide is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, potential crystallization protocols, and detailed structural analysis, including molecular geometry and intermolecular interactions. The methodologies and predictions herein are grounded in established crystallographic principles and supported by authoritative references from the scientific literature.

Introduction and Significance

Benzylidene malononitrile derivatives are a class of organic compounds that serve as versatile building blocks in medicinal chemistry and materials science. Their conjugated π-system, arising from the connection of an aromatic ring to a dicyanovinyl group, imparts unique electronic and optical properties. These compounds are frequently utilized in the synthesis of heterocyclic compounds and have been investigated for a range of biological activities.[1][2] 2-(3-Methylbenzylidene)malononitrile, an isomer with a methyl group at the meta position of the phenyl ring, is a valuable organic intermediate for creating more complex molecular architectures with potential applications in the development of novel therapeutics and functional materials.[3] Understanding its solid-state structure is paramount for predicting its physical properties, stability, and intermolecular interactions, which are critical factors in drug design and materials engineering.

Synthesis and Crystallization

The synthesis of 2-(3-Methylbenzylidene)malononitrile is typically achieved through a Knoevenagel condensation reaction. This well-established carbon-carbon bond-forming reaction involves the base-catalyzed condensation of an active methylene compound, in this case, malononitrile, with an aldehyde, 3-methylbenzaldehyde.

Synthetic Protocol: Knoevenagel Condensation

A generalized, efficient protocol for the synthesis of benzylidene malononitriles is as follows:

-

Reactant Preparation: In a round-bottom flask, equimolar amounts of 3-methylbenzaldehyde and malononitrile are dissolved in a suitable solvent, such as ethanol or a water-ethanol mixture.

-

Catalyst Addition: A catalytic amount of a base is added to the solution. While various bases can be employed, piperidine is commonly used and effective.[4] Alternatively, catalysts like lithium hydroxide monohydrate have also been reported to be efficient.[5]

-

Reaction: The reaction mixture is stirred at room temperature or gently heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is typically poured into crushed ice or cold water to precipitate the product. The solid product is then collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent, such as ethanol, is performed to obtain purified crystals of 2-(3-Methylbenzylidene)malononitrile.

Crystallization for X-ray Diffraction

Obtaining single crystals of sufficient quality for X-ray diffraction is a critical step. The following method, adapted from procedures for similar compounds, is recommended:

-

Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) is prepared. The solution is loosely covered and left undisturbed at room temperature. Slow evaporation of the solvent will lead to the formation of single crystals over several days.

-

Solvent Diffusion: A solution of the compound is placed in a small vial, which is then placed in a larger, sealed container containing a solvent in which the compound is less soluble (an anti-solvent). The vapor of the anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystal growth.

Crystallographic Analysis: A Predictive Model

In the absence of a published crystal structure for 2-(3-Methylbenzylidene)malononitrile, we can infer its likely crystallographic parameters by analyzing the structure of its close analog, 2-(4-methylbenzylidene)malononitrile.[1][2][6] The primary difference between these isomers is the position of the methyl group on the phenyl ring (meta vs. para). This substitution is not expected to drastically alter the fundamental packing motifs but will influence the unit cell parameters and intermolecular contacts.

Predicted Crystal Data

The crystal data for 2-(4-methylbenzylidene)malononitrile is presented below as a basis for comparison.[1][2] It is anticipated that 2-(3-Methylbenzylidene)malononitrile will also crystallize in a common space group for organic molecules, such as a triclinic or monoclinic system.

| Parameter | 2-(4-Methylbenzylidene)malononitrile[1][2] | Predicted: 2-(3-Methylbenzylidene)malononitrile |

| Chemical Formula | C₁₁H₈N₂ | C₁₁H₈N₂ |

| Formula Weight | 168.19 g/mol | 168.19 g/mol |

| Crystal System | Triclinic | Likely Triclinic or Monoclinic |

| Space Group | P-1 | To be determined experimentally |

| Unit Cell Dimensions | a = 7.0043(5) Å, b = 7.5270(5) Å, c = 9.5396(6) Å | To be determined experimentally |

| α = 106.757(4)°, β = 96.592(4)°, γ = 105.204(4)° | ||

| Volume | 454.75(5) ų | To be determined experimentally |

| Z (Molecules/Unit Cell) | 2 | Likely 2 or 4 |

Experimental Workflow: Single-Crystal X-ray Diffraction

The definitive determination of the crystal structure would follow a standard single-crystal X-ray diffraction workflow.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Molecular Geometry and Intermolecular Interactions

The molecular structure of 2-(3-Methylbenzylidene)malononitrile is characterized by a planar benzylidene moiety connected to a malononitrile group.

Molecular Structure Visualization

Caption: Predicted Molecular Structure of 2-(3-Methylbenzylidene)malononitrile.

Bond Lengths, Angles, and Planarity

Based on the structure of the 4-methyl analog, the molecule is expected to be nearly planar.[1][2] The planarity facilitates π-conjugation across the molecule. Key geometric parameters are predicted as follows:

-

C=C Bond Lengths: The double bonds within the benzylidene and vinyl groups will exhibit lengths indicative of conjugation, likely in the range of 1.34-1.45 Å.

-

C≡N Bond Lengths: The nitrile groups will have typical triple bond lengths of approximately 1.14 Å.

-

C-C-C Angle of Malononitrile: The C-C-C angle within the malononitrile fragment is a notable feature. In the 4-methyl analog, this angle is approximately 113.5°.[1][2] A similar value is expected for the 3-methyl isomer.

-

Torsion Angles: The torsion angles involving the phenyl ring and the vinyl group will be close to 0° or 180°, confirming the planarity of the molecule.

Intermolecular Interactions

In the solid state, the packing of 2-(3-Methylbenzylidene)malononitrile molecules will be governed by a combination of weak intermolecular forces.

-

π-π Stacking: The planar aromatic systems are likely to engage in π-π stacking interactions, which are a significant contributor to the stability of the crystal lattice of many aromatic compounds.[7]

-

C-H···N Hydrogen Bonds: Weak hydrogen bonds between the hydrogen atoms of the phenyl and methyl groups and the nitrogen atoms of the nitrile groups on adjacent molecules are expected. These interactions, while weak, play a crucial role in directing the crystal packing.

-

Van der Waals Forces: Dispersion forces will be ubiquitous and contribute to the overall cohesive energy of the crystal.

The specific arrangement of molecules will determine the presence of any head-to-tail or head-to-head packing motifs. In the 4-methyl isomer, a head-to-tail stacking along one of the crystallographic axes is observed.[1][2]

Polymorphism

Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a common phenomenon in organic molecules. Different polymorphs can exhibit distinct physical properties, including melting point, solubility, and bioavailability. For benzylidene malononitrile derivatives, polymorphism has been observed and can be influenced by crystallization conditions such as the choice of solvent and the rate of crystallization.[4] Therefore, it is plausible that 2-(3-Methylbenzylidene)malononitrile could also exhibit polymorphism, and a thorough screening of crystallization conditions would be necessary to identify and characterize different crystalline forms.

Conclusion

This technical guide has provided a detailed, predictive analysis of the . By drawing on established synthetic methods and crystallographic data from the closely related 2-(4-methylbenzylidene)malononitrile, we have outlined the expected synthesis, crystallization behavior, molecular geometry, and intermolecular interactions of the title compound. The insights presented herein offer a solid foundation for researchers working with this molecule, enabling a more informed approach to its application in drug development and materials science. The definitive elucidation of its crystal structure through single-crystal X-ray diffraction remains a valuable endeavor to confirm and refine the predictions made in this guide.

References

-

Gouda, M. A., & Abuhashem, A. (n.d.). Synthesis of 2-(4-methoxybenzylidene)malononitrile (3b). ResearchGate. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-(3-Methylbenzylidene)malononitrile. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information - An efficient and recyclable acid-base bifunctional core-shell nano-catalyst for the one-pot deacetalization-Knoevenagel tandem reaction. Retrieved from [Link]

-

Amiri, O., Rakib, E. M., Hannioui, A., Saadi, M., & El Ammari, L. (2014). Crystal structure of 2-(4-methylbenzylidene)malononitrile. Acta Crystallographica Section E: Structure Reports Online, 70(12), o1263. Available at: [Link]

-

Dastidar, P., et al. (1993). 2-[2-Benzoyl-3,3-bis(methylsulfanyl)prop-2-enylidene]malononitrile. Acta Crystallographica Section C: Crystal Structure Communications, C49(1), 132-134. Available at: [Link]

-

Feng, Y., et al. (2024). Crystal Form Diversity of 2-(4-(Diphenylamino)benzylidene) Malononitrile. MDPI. Available at: [Link]

-

Gan, Y., et al. (2012). Crystal structure of 2-[2-(benzyloxy)benzylidene]malononitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3131. Available at: [Link]

-

Amiri, O., Rakib, E. M., Hannioui, A., Saadi, M., & El Ammari, L. (2014). Crystal structure of 2-(4-methylbenzylidene)malononitrile. Acta Crystallographica Section E: Crystallographic Communications, 70(12), o1263–o1263. Available at: [Link]

-

Nesterov, V. N., et al. (2001). 2-(1,2,3,4-Tetrahydrophenanthren-1-ylidene)malononitrile. Acta Crystallographica Section E: Structure Reports Online, 57(12), o1171-o1172. Available at: [Link]

-

ResearchGate. (2014). (PDF) Crystal structure of 2-(4-methylbenzylidene)malononitrile. Available at: [Link]

Sources

- 1. Crystal structure of 2-(4-methylbenzylidene)malononitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. 2-(3-Methylbenzylidene)malononitrile [myskinrecipes.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 2-(1,2,3,4-Tetrahydrophenanthren-1-ylidene)malononitrile - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Versatility of 2-(3-Methylbenzylidene)malononitrile Derivatives: A Technical Guide for Drug Discovery

Abstract

The 2-benzylidenemalononitrile scaffold represents a privileged chemical structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. These compounds, readily synthesized via Knoevenagel condensation, have been extensively investigated for their potent anticancer, antimicrobial, and enzyme-inhibitory properties. This technical guide provides an in-depth analysis of the biological activities associated with this class of molecules, with a particular focus on derivatives featuring substitution at the 3-position of the benzylidene ring, such as 2-(3-Methylbenzylidene)malononitrile. We will explore the mechanistic underpinnings of their action, particularly as tyrosine kinase inhibitors, detail the structure-activity relationships that govern their potency, and provide field-proven experimental protocols for their synthesis and biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for therapeutic innovation.

Introduction: The Benzylidenemalononitrile Core

Benzylidenemalononitrile (BMN) derivatives are a class of organic compounds characterized by a phenyl ring and two nitrile groups attached to a vinylidene moiety. Their synthesis is typically straightforward, most often achieved through the Knoevenagel condensation of an appropriate benzaldehyde with malononitrile.[1][2] This synthetic accessibility, combined with a rigid structure amenable to systematic modification, has made them attractive candidates for drug discovery.[1]

The electron-withdrawing nature of the dinitrile group polarizes the molecule, rendering it a potent Michael acceptor and a versatile pharmacophore capable of interacting with various biological targets.[3] The biological profile of BMN derivatives is broad, encompassing anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[1][2] A key determinant of both the type and potency of these activities is the substitution pattern on the benzylidene ring.[2][4]

Primary Biological Activity: Anticancer Potential as Tyrosine Kinase Inhibitors

A significant body of research has focused on the anticancer properties of BMN derivatives, which primarily stem from their ability to inhibit protein tyrosine kinases (TKs).[2][5] These enzymes are critical components of cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival.[6] Dysregulation of TK activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[6]

Mechanism of Action: Targeting the EGFR Signaling Pathway

Many BMN derivatives function as ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase whose overexpression or mutation is implicated in numerous epithelial cancers.[4][6]

The EGFR Signaling Cascade:

-

Ligand Binding: Under normal conditions, ligands such as Epidermal Growth Factor (EGF) bind to the extracellular domain of EGFR.[7]

-

Dimerization & Autophosphorylation: This binding event induces receptor dimerization (forming homodimers or heterodimers with other ErbB family members like HER2) and activates the intracellular kinase domain.[8] This leads to the cross-phosphorylation of specific tyrosine residues in the receptor's C-terminal tail.[7]

-

Downstream Signal Transduction: The newly formed phosphotyrosine residues act as docking sites for various adaptor proteins (e.g., Grb2, Shc), which in turn activate critical downstream signaling pathways, including:

BMN derivatives, by mimicking the adenine moiety of ATP, occupy the ATP-binding pocket within the EGFR kinase domain.[8] This competitive binding prevents the phosphorylation of ATP, thereby blocking the autophosphorylation of the receptor and halting the entire downstream signaling cascade. The result is an inhibition of cancer cell proliferation and, in many cases, the induction of apoptosis.[6]

Below is a diagram illustrating the EGFR signaling pathway and the inhibitory action of a BMN derivative.

Caption: EGFR signaling pathway and inhibition by a BMN derivative.

Structure-Activity Relationship (SAR)

The anticancer potency of BMN derivatives is highly dependent on the nature and position of substituents on the benzylidene ring.

-

Positional Influence: A crucial SAR finding is that the position of the substituent significantly impacts physiological activity. For anticancer applications, the hierarchy of activity is generally observed as: 2-position (ortho) > 3-position (meta) > 4-position (para) .[2][4] Activity tends to decrease and may disappear entirely with 4-position substitution.[4] This suggests that steric and electronic effects at the ortho and meta positions are critical for optimal interaction with the kinase binding site.

-

Electronic Effects: The presence of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the ring modulates the electronic properties of the molecule, affecting its binding affinity and reactivity. While a systematic study for the 3-methyl derivative is not widely available, data from related compounds show that EWGs like nitro groups (e.g., in 2-(3-nitrobenzylidene)-3-oxobutanamide) can confer potent activity. The methyl group at the 3-position is a weak EDG, and its specific contribution would require direct comparative studies.

Quantitative Analysis of Anticancer Activity

While specific in vitro cytotoxicity data for 2-(3-Methylbenzylidene)malononitrile is not prominently available in the cited literature, we can analyze data from related derivatives to understand the potency of this chemical class. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's effectiveness, with lower values indicating higher potency.

| Compound Derivative | Cell Line | IC₅₀ (µM) | Reference |

| 2-(3,4-Dihydroxybenzylidene)malononitrile | B16F10 (Melanoma) | 17.05 (Tyrosinase Inhibition) | |

| (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide | Sa-MRSA | 2 (MIC) | |

| (Z)-2-(4-nitrobenzylidene)-3-oxobutanamide | Sa-MRSA | 2 (MIC) | |

| Erlotinib (Reference EGFR Inhibitor) | HCT116 (Colon) | 17.86 |

Note: The table includes data from structurally related compounds to illustrate the activity range of the broader chemical class. MIC (Minimum Inhibitory Concentration) is used for antimicrobial activity.

Antimicrobial Activity

In addition to their anticancer effects, BMN derivatives have demonstrated significant potential as antimicrobial agents, active against a range of pathogenic bacteria.[1] The rise of multidrug-resistant (MDR) strains, such as Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the development of novel antimicrobial scaffolds.

The mechanism of antimicrobial action is not as clearly defined as their anticancer effects but is thought to involve the inhibition of essential bacterial enzymes or disruption of the cell membrane via Michael addition reactions with nucleophilic residues (e.g., cysteine) in bacterial proteins.

Studies on related structures, such as 2-benzylidene-3-oxobutanamides, have shown that derivatives with nitro groups exhibit potent activity against both Gram-positive (MRSA) and Gram-negative (MDR Acinetobacter baumannii) pathogens. For instance, the 3-nitro derivative was found to inhibit MRSA with a Minimum Inhibitory Concentration (MIC) of 2 µg/mL. This highlights the potential of the benzylidene core, including the 3-methyl variant, as a foundation for developing new antibiotics.

Experimental Methodologies

To facilitate further research in this area, this section provides detailed, standardized protocols for the synthesis and biological evaluation of 2-(3-Methylbenzylidene)malononitrile derivatives.

Synthesis Workflow: Knoevenagel Condensation

The synthesis of BMN derivatives is reliably achieved via the Knoevenagel condensation. The general workflow involves the reaction of an aldehyde with an active methylene compound, catalyzed by a base.

Caption: General workflow for the synthesis of BMN derivatives.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.

Causality: The amount of purple formazan produced is directly proportional to the number of viable, metabolically active cells. Therefore, a decrease in the colorimetric signal in treated cells compared to untreated controls indicates a cytotoxic or anti-proliferative effect.

Step-by-Step Protocol:

-

Cell Seeding:

-

Culture cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) to ~80% confluency.

-

Trypsinize, count, and prepare a cell suspension of 1 x 10⁵ cells/mL in complete culture medium.

-

Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.

-

Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound (e.g., 2-(3-Methylbenzylidene)malononitrile) in DMSO.

-

Create a series of dilutions in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is ≤ 0.5% to avoid solvent toxicity.

-

Include "vehicle control" wells (medium with the same DMSO concentration) and "untreated control" wells (medium only).

-

Remove the old medium from the cells and add 100 µL of the respective compound dilutions or controls.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL MTT solution in sterile PBS.

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well.

-

Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle control and plot the results to determine the IC₅₀ value.

-

Protocol: Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion)

This method assesses the susceptibility of a bacterial strain to an antimicrobial agent.

Causality: The antimicrobial agent diffuses from a paper disk into the agar, creating a concentration gradient. If the bacterium is susceptible, its growth will be inhibited, resulting in a clear "zone of inhibition" around the disk. The diameter of this zone is proportional to the susceptibility of the organism to the compound.

Step-by-Step Protocol:

-

Inoculum Preparation:

-

From a pure culture, select 3-5 isolated colonies of the test bacterium (e.g., S. aureus, E. coli).

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

-

-

Plate Inoculation:

-

Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted inoculum.

-

Remove excess fluid by pressing the swab against the inside of the tube.

-

Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions to ensure uniform growth.

-

-

Disk Application:

-

Prepare sterile paper disks (6 mm diameter) impregnated with a known concentration of the test compound. A solvent control disk should also be prepared.

-

Using sterile forceps, place the disks onto the inoculated agar surface, ensuring firm contact.

-

-

Incubation:

-

Invert the plates and incubate at 35-37°C for 18-24 hours.

-

-

Data Acquisition:

-

Measure the diameter of the zone of inhibition (in millimeters) for each disk.

-

Interpret the results based on standardized tables or by comparing to a positive control antibiotic.

-

Conclusion and Future Directions

The 2-benzylidenemalononitrile scaffold is a validated platform for the development of potent biological agents. Its primary anticancer activity through the inhibition of tyrosine kinases like EGFR is well-supported, and the structure-activity relationships provide a clear rationale for chemical optimization. The general trend of activity being highest with ortho- and meta-substituents suggests that derivatives like 2-(3-Methylbenzylidene)malononitrile are promising candidates for further investigation. Their emerging role as antimicrobial agents further broadens their therapeutic potential.

Future research should focus on obtaining specific quantitative data for under-explored derivatives such as the 3-methyl variant to precisely map its potency. Further mechanistic studies are also warranted to elucidate the exact mode of antimicrobial action and to explore inhibitory activity against a wider panel of protein kinases. The combination of a versatile and accessible chemical core with a diverse range of biological activities ensures that BMN derivatives will remain a fertile ground for drug discovery and development.

References

A comprehensive, numbered list of all cited sources with titles, sources, and verifiable URLs will be consolidated here.

Sources

- 1. scispace.com [scispace.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2-[2-Benzoyl-3,3-bis(methylsulfanyl)prop-2-enylidene]malononitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-(3, 4-dihydroxybenzylidene)malononitrile as a novel anti-melanogenic compound - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Therapeutic Potential of 2-(3-Methylbenzylidene)malononitrile as a Tyrosine Kinase Inhibitor

Abstract

This technical guide provides a comprehensive exploration of 2-(3-Methylbenzylidene)malononitrile, a member of the benzylidenemalononitrile (BMN) class of compounds, many of which are recognized as "tyrphostins" for their potent inhibition of protein tyrosine kinases.[1][2] This document synthesizes the current understanding of BMNs to extrapolate the potential therapeutic applications of the 3-methyl derivative, with a primary focus on its prospective role as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a pivotal target in oncology.[3][4][5] We will delve into the mechanistic rationale for its action, provide detailed, field-proven experimental protocols for its synthesis and evaluation, and present a framework for its preclinical investigation. This guide is intended for researchers, scientists, and drug development professionals in the fields of medicinal chemistry and oncology.

Introduction: The Therapeutic Promise of Benzylidenemalononitriles

The benzylidenemalononitriles (BMNs) are a class of organic compounds characterized by a benzylidene group linked to a malononitrile moiety. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anti-proliferative effects.[6][7] A key breakthrough in understanding the therapeutic potential of BMNs was the discovery that many derivatives act as potent inhibitors of protein tyrosine kinases (PTKs), leading to their designation as "tyrphostins".[1][2]

Protein tyrosine kinases are a large family of enzymes that play critical roles in cellular signal transduction pathways regulating cell growth, differentiation, and survival.[8] Dysregulation of PTK activity is a hallmark of many human diseases, most notably cancer.[8] The Epidermal Growth Factor Receptor (EGFR), a member of the receptor tyrosine kinase (RTK) family, is frequently overexpressed or mutated in various cancers, including non-small cell lung cancer (NSCLC), leading to uncontrolled cell proliferation.[3][5][9] Consequently, the development of EGFR inhibitors has been a major focus of anti-cancer drug discovery.[3][5][9]

While extensive research has been conducted on hydroxylated and methoxylated BMN derivatives as EGFR inhibitors, the specific therapeutic profile of 2-(3-Methylbenzylidene)malononitrile remains less explored.[6][7] However, based on the established structure-activity relationships within the tyrphostin family, it is hypothesized that 2-(3-Methylbenzylidene)malononitrile will also exhibit inhibitory activity against EGFR, making it a compelling candidate for further investigation as a potential anti-cancer agent. This guide will provide the scientific rationale and practical methodologies to explore this potential.

Proposed Mechanism of Action: Competitive Inhibition of the EGFR Kinase Domain

The primary mechanism by which tyrphostins are believed to exert their anti-proliferative effects is through competitive inhibition of the ATP-binding site within the intracellular kinase domain of EGFR.[10][11] The binding of epidermal growth factor (EGF) to the extracellular domain of EGFR induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation cascade initiates downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately promote cell proliferation and survival.[12][13]

2-(3-Methylbenzylidene)malononitrile, as a tyrphostin analog, is proposed to function as an ATP-mimetic, binding to the hydrophobic pocket of the EGFR kinase domain. This competitive binding prevents the phosphorylation of the receptor and subsequent activation of downstream signaling cascades, thereby arresting the cell cycle and inhibiting tumor growth.[14] The methyl group at the meta-position of the benzylidene ring is expected to influence the compound's binding affinity and selectivity for the EGFR kinase domain.

Figure 1: Proposed inhibition of the EGFR signaling pathway by 2-(3-Methylbenzylidene)malononitrile.

Experimental Protocols for Preclinical Investigation

This section provides a detailed framework for the synthesis and evaluation of 2-(3-Methylbenzylidene)malononitrile as a potential EGFR inhibitor.

Synthesis via Knoevenagel Condensation

The synthesis of benzylidenemalononitriles is most commonly and efficiently achieved through the Knoevenagel condensation reaction.[15][16][17][18] This reaction involves the base-catalyzed condensation of an aldehyde or ketone with an active methylene compound, in this case, 3-methylbenzaldehyde and malononitrile.[15]

Protocol:

-

Reactant Preparation: In a round-bottom flask, dissolve 3-methylbenzaldehyde (1 equivalent) and malononitrile (1.05 equivalents) in a suitable solvent such as ethanol or a water-glycerol mixture.[16]

-

Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or β-alanine, to the reaction mixture.[19]

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50-70°C) and monitor the reaction progress by thin-layer chromatography (TLC).[19]

-

Product Isolation: Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.

-

Purification: Collect the solid precipitate by filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-(3-Methylbenzylidene)malononitrile.

-

Characterization: Confirm the structure and purity of the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Figure 2: Workflow for the synthesis of 2-(3-Methylbenzylidene)malononitrile.

In Vitro Evaluation of EGFR Kinase Inhibition

A variety of in vitro assays can be employed to determine the inhibitory activity of 2-(3-Methylbenzylidene)malononitrile against the EGFR kinase.[8][12][20][21] These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.

Table 1: Comparison of In Vitro Kinase Assay Formats

| Assay Format | Principle | Advantages | Disadvantages |

| Radiometric Assay | Measures the incorporation of ³²P or ³³P from radiolabeled ATP into a substrate. | High sensitivity, considered the "gold standard". | Requires handling of radioactive materials, low throughput. |

| Luminescence-Based Assay | Measures the amount of ATP remaining after the kinase reaction using a luciferase-luciferin system. | High throughput, non-radioactive. | Indirect measurement, susceptible to ATPases. |

| Fluorescence Resonance Energy Transfer (FRET) | Uses a fluorescently labeled substrate that changes its emission spectrum upon phosphorylation. | Homogeneous assay, high throughput, real-time monitoring. | Requires labeled substrates, potential for compound interference. |

| Enzyme-Linked Immunosorbent Assay (ELISA) | Uses a phospho-specific antibody to detect the phosphorylated substrate. | High specificity, non-radioactive. | Multiple wash steps, lower throughput. |

Protocol (Luminescence-Based Kinase Assay):

-

Reagent Preparation: Prepare a reaction buffer containing recombinant human EGFR kinase, a suitable polypeptide substrate (e.g., poly(Glu, Tyr) 4:1), and ATP.

-

Compound Dilution: Prepare a serial dilution of 2-(3-Methylbenzylidene)malononitrile in DMSO.

-

Kinase Reaction: In a 96- or 384-well plate, add the EGFR kinase, substrate, and varying concentrations of the test compound. Initiate the reaction by adding ATP. Incubate at 30°C for a defined period (e.g., 60 minutes).

-

ATP Detection: Stop the kinase reaction and add a commercially available ATP detection reagent (e.g., Kinase-Glo®).

-

Signal Measurement: Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity.

-

Data Analysis: Calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cell-Based Assays for Anti-Proliferative Activity

Cell-based assays are crucial for determining the efficacy of the compound in a biological context. Cancer cell lines that overexpress EGFR, such as A431 (epidermoid carcinoma), are commonly used.[12][22]

Protocol (MTT Proliferation Assay):

-

Cell Seeding: Seed A431 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of 2-(3-Methylbenzylidene)malononitrile for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Gefitinib).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

In Vivo Efficacy in Xenograft Models

To evaluate the in vivo anti-tumor activity of 2-(3-Methylbenzylidene)malononitrile, a xenograft mouse model using an EGFR-dependent cancer cell line is recommended.[23][24][25][26]

Protocol (A431 Xenograft Model):

-

Cell Implantation: Subcutaneously inject A431 cells into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer 2-(3-Methylbenzylidene)malononitrile (formulated in a suitable vehicle) via an appropriate route (e.g., oral gavage or intraperitoneal injection) daily or on a specified schedule. The control group receives the vehicle only.

-

Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.

-

Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis). Compare the tumor growth inhibition between the treated and control groups.

Future Directions and Conclusion

The successful preclinical evaluation of 2-(3-Methylbenzylidene)malononitrile as an EGFR inhibitor would warrant further investigation into its pharmacokinetic and pharmacodynamic properties, as well as its safety profile. Lead optimization through the synthesis of additional derivatives could further enhance its potency and selectivity.

References

-

Inhibition of topoisomerase I activity by tyrphostin derivatives, protein tyrosine kinase blockers: mechanism of action. PubMed. Available at: [Link]

-

Epidermal Growth Factor Receptor Inhibitors in Development for the Treatment of Non–Small Cell Lung Cancer. AACR Journals. Available at: [Link]

-

Mechanism of action of a tyrphostin, 3,4-dihydroxy-alpha-cyanothiocinnamamide, in breast cancer cell growth inhibition involves the suppression of cyclin B1 and the functional activity of cyclin B1/p34cdc2 complex. PubMed. Available at: [Link]

-

Novel EGFR Inhibitors for Non-Small Cell Lung Cancer. Department of Defense Congressionally Directed Medical Research Programs. Available at: [Link]

-

Next-generation of EGFR kinase inhibitors: New lessons in drug design from a structural perspective. American Chemical Society. Available at: [Link]

-

A Simple and Efficient Protocol for the Knoevenagel Reaction of Benzylidenemalononitriles and the Evaluation of the Larvicidal Activity on Aedes Aegypti. SBQ. Available at: [Link]

-

Screening assays for tyrosine kinase inhibitors:A review. ResearchGate. Available at: [Link]

-

Screening assays for tyrosine kinase inhibitors: A review. PubMed. Available at: [Link]

-

Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. MDPI. Available at: [Link]

-